4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomedical Applications and Drug Delivery
A new polymer-drug conjugate based on poly(N-vinylpyrrolidone-co-maleic anhydride) supports and functionalized with 2-amino-5-(4-methoxy-phenyl)-1,3,4-oxadiazole exhibits antimicrobial and antifungal activities. This conjugate, characterized thoroughly through various spectroscopic methods and molecular weight measurements, was explored for its utility in the crystallization of CaCO3 microparticles. These microparticles, in the presence of the conjugate, show promise for biomedical applications, particularly in drug delivery, showcasing the functional versatility of oxadiazole derivatives in scientific research (Damaceanu et al., 2012).
Anticancer Agents
In the realm of cancer research, derivatives of 1,3,4-oxadiazole, including those with methoxyphenyl groups, have been synthesized and tested for their anticancer activities. These compounds exhibit significant cytotoxic activities against various cancer cell lines, including breast, lung, and prostate cancer cells. This indicates the potential of oxadiazole derivatives as effective anticancer agents, contributing to the ongoing search for new chemotherapeutic options (Yakantham et al., 2019).
Corrosion Inhibition
The application of oxadiazole compounds extends into the field of materials science, particularly in corrosion inhibition. A study on the corrosion rates in the presence of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a steel corrosion inhibitor in sulfuric acid media showed excellent efficiency. This efficiency highlights the potential of oxadiazole derivatives in protecting metals against corrosion, a valuable property for maintaining the integrity of industrial machinery and infrastructure (Bouklah et al., 2006).
Electronics and Material Science
Oxadiazole derivatives have also found applications in electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs). The synthesis and study of new bis(1,3,4-oxadiazole) systems, like 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPyDP), for use as electron-injection/hole-blocking layers in LEDs, demonstrate the potential of oxadiazole compounds in enhancing device performance. This research contributes to the advancement of OLED technology, offering insights into material properties that can lead to more efficient light-emitting devices (Wang et al., 2001).
Properties
IUPAC Name |
4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-9-7-13(8-10-16)19-20-18(21-25-19)14-11-17(23)22(12-14)15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATIHIZSPIKCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.